Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate
CAS No.: 83763-26-2
Cat. No.: VC16982651
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83763-26-2 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |
| Standard InChI | InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1 |
| Standard InChI Key | KYSCKCJIGHCXMO-YUZLPWPTSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a tetrasubstituted alanine derivative. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 83763-26-2 |
| Molecular Formula | |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | Ethyl N-formyl-3-oxo-N-(1-phenylethyl)alaninate |
| Synonyms | EINECS 280-710-7; DTXSID001003801 |
Structural Features
The compound’s structure (PubChem CID 44152878 ) integrates:
-
An ethyl ester group at the C-terminus.
-
A formyl group (-CHO) at the N-terminus.
-
A keto group (-C=O) at the 3-position.
-
A phenylethylamine substituent on the nitrogen atom.
The stereochemistry and conformational stability are influenced by intramolecular hydrogen bonding between the formyl and keto groups, as evidenced by 3D conformational models .
Synthetic Methodologies
Table 2.1: Representative Reaction Conditions and Yields
| Substrate | Catalyst Loading | Solvent System | Yield (%) |
|---|---|---|---|
| Boc-Phe-H (1a) + Acetylacetone (2a) | 10 mol% ZrOCl | THF/HO (2:1) | 88 |
| Boc-Ala-H (1b) + Acetylacetone (2a) | 15 mol% ZrOCl | 1,4-Dioxane/HO | 78 |
Physicochemical Properties and Stability
Hydrolytic Stability
The compound exhibits notable stability under aqueous conditions. In Zr-catalyzed reactions, products derived from similar -acyl α-aminoaldehydes remained configurationally stable in THF/HO mixtures, suggesting resistance to hydrolysis at ambient temperatures .
Thermal Behavior
While specific data are unavailable, the presence of electron-withdrawing groups (formyl, keto) likely elevates the melting point compared to simpler alanine esters.
Comparative Analysis with Analogues
Substituent Effects
| Compound | Backbone | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate | Alanine | Formyl, keto, phenylethyl | Heterocycle synthesis, bioactivity |
| Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-glycinate | Glycine | Formyl, keto, phenylethyl | Simplified structural probes |
| Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-valinate | Valine | Formyl, keto, phenylethyl | Enhanced hydrophobicity |
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